REACTION_CXSMILES
|
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Cl:19][C:20]1[CH:25]=[C:24]([Cl:26])[C:23]([Cl:27])=[CH:22][C:21]=1O.C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)C>[CH2:1]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][C:21]2[CH:22]=[C:23]([Cl:27])[C:24]([Cl:26])=[CH:25][C:20]=2[Cl:19])=[O:15])=[CH:17][CH:18]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
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Name
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|
Quantity
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13.8 g
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Type
|
reactant
|
Smiles
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C(CCCCCCC)OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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10.87 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C(=C1)Cl)Cl)O
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Name
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Quantity
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11.37 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
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Quantity
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552 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred under a nitrogen atmosphere for 18 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitate was removed by filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in petroleum ether
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Type
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FILTRATION
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Details
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The resulting crystals (15.2 g) were filtered
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Type
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DISSOLUTION
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Details
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dissolved in warm n-hexane (150 ml)
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Type
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WAIT
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Details
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After standing overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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the resulting crystals were removed by filtration
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to an oil which
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Type
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CUSTOM
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Details
|
was purified by a column chromatography (silica gel)
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Type
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ADDITION
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Details
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a mixture of ethyl acetate and n-hexane
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Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C(=O)OC2=C(C=C(C(=C2)Cl)Cl)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |